molecular formula C20H23N5O2 B2836985 5-amino-1-(2,5-dimethylbenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899940-51-3

5-amino-1-(2,5-dimethylbenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2836985
CAS No.: 899940-51-3
M. Wt: 365.437
InChI Key: YJUONSIYBMOQRZ-UHFFFAOYSA-N
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Description

5-amino-1-(2,5-dimethylbenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2,5-dimethylbenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (amines, thiols).

Major Products

    Oxidation Products: Benzaldehyde, benzoic acid.

    Reduction Products: Amines, reduced triazole derivatives.

    Substitution Products: Halogenated benzyl derivatives, substituted triazoles.

Scientific Research Applications

5-amino-1-(2,5-dimethylbenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-amino-1-(2,5-dimethylbenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Benzyl Derivatives: Compounds with benzyl groups attached to various functional groups.

Uniqueness

    Structural Features: The presence of both 2,5-dimethylbenzyl and 3-methoxybenzyl groups makes this compound unique compared to other triazole derivatives.

    Biological Activity: Its specific combination of functional groups may confer unique biological activities, making it a valuable compound for further research.

Biological Activity

The compound 5-amino-1-(2,5-dimethylbenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on a review of recent literature.

1. Synthesis of the Compound

The synthesis of triazole derivatives typically involves the reaction of azides with terminal alkynes in a process known as the "click chemistry" approach. The specific compound can be synthesized through various methods, including:

  • Azide-Alkyne Cycloaddition : This method allows for the formation of 1,2,3-triazoles from azides and alkynes under mild conditions.
  • Amide Formation : Following triazole formation, the introduction of the benzyl groups can be achieved via amide coupling reactions using appropriate coupling agents.

Antimicrobial Activity

Recent studies have shown that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • A study highlighted that certain 1,2,3-triazole analogs demonstrated potent activity against Escherichia coli and Pseudomonas aeruginosa, indicating their potential as antibacterial agents .
  • Another research focused on the structure-activity relationship (SAR) of triazole compounds, revealing that modifications at specific positions significantly enhance their antibacterial efficacy .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties:

  • A study on triazole-based hybrids reported promising antitrypanosomal activity against Trypanosoma cruzi, with some analogs showing IC50 values significantly lower than traditional treatments like Benznidazole (Bz) . This suggests that modifications to the triazole scaffold can lead to improved efficacy against parasitic infections.

Antiviral Activity

Triazoles have been explored for their antiviral potential:

  • Research indicates that certain triazole derivatives exhibit activity against HIV-1. The incorporation of specific substituents enhances their potency, with some compounds achieving EC50 values in the low nanomolar range .

3. Case Studies and Findings

StudyFocusFindings
Antitrypanosomal ActivityIdentified several triazole analogs with IC50 values ranging from 0.21 µM to 6.20 µM against T. cruzi.
Antibacterial ActivityDemonstrated significant antibacterial effects against E. coli and Pseudomonas aeruginosa, with structure modifications enhancing activity.
Antiviral ActivityReported EC50 values for certain derivatives below 0.07 µM against HIV-1, indicating strong antiviral potential.

4. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole compounds:

  • The presence of specific functional groups such as methoxy and dimethylbenzyl moieties has been associated with enhanced biological activity.
  • Modifications in the benzyl ring can influence both potency and selectivity towards different biological targets.

5. Conclusion

The compound This compound exhibits promising biological activities across various domains including antimicrobial, antiparasitic, and antiviral effects. Continued research into its structure and modifications will likely yield new therapeutic agents capable of addressing resistant strains of pathogens.

Properties

IUPAC Name

5-amino-1-[(2,5-dimethylphenyl)methyl]-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-13-7-8-14(2)16(9-13)12-25-19(21)18(23-24-25)20(26)22-11-15-5-4-6-17(10-15)27-3/h4-10H,11-12,21H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUONSIYBMOQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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